molecular formula C14H17N3O3S B2855770 2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-45-0

2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2855770
CAS No.: 1021206-45-0
M. Wt: 307.37
InChI Key: WZYIENXUHKHESJ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
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Biological Activity

2,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇N₃O₃S
  • Molecular Weight : 307.37 g/mol
  • CAS Number : 1021206-45-0

The structural characteristics of this compound include a sulfonamide functional group and a pyridazinone ring, which are known to enhance its pharmacological profile through various molecular interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects across various cancer cell lines. For instance, in assays involving human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), the compound demonstrated nanomolar range activity, effectively inhibiting cell growth.

Table 1: Antiproliferative Activity on Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHT-290.5
This compoundM210.3
This compoundMCF70.4

The mechanism of action involves the disruption of the cytoskeleton by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Anti-inflammatory Activity

The compound also exhibits multi-target anti-inflammatory properties. It has been identified as a potent inhibitor of carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and lipoxygenase (5-LOX). These enzymes are crucial in inflammatory pathways; thus, their inhibition can alleviate conditions such as arthritis and other inflammatory diseases.

Table 2: Inhibitory Activity Against Inflammatory Enzymes

EnzymeIC50 (μM)
Carbonic Anhydrase I0.8
Cyclooxygenase-20.5
Lipoxygenase0.7

In vivo studies have shown that compounds similar to this sulfonamide derivative can significantly reduce inflammation and pain in animal models, suggesting a promising therapeutic application for chronic inflammatory conditions .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of induced inflammation. The results indicated a marked reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis further confirmed decreased infiltration of inflammatory cells in treated tissues .

Properties

IUPAC Name

2,4-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-11-5-6-13(12(2)10-11)21(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYIENXUHKHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.